molecular formula C21H21N3O B2856239 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide CAS No. 1286696-81-8

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide

Cat. No.: B2856239
CAS No.: 1286696-81-8
M. Wt: 331.419
InChI Key: UMNNOBXUYJXSLI-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide is a synthetic organic compound designed for research applications. This molecule features a 3,5-dimethyl-1H-pyrazole moiety linked to a 9H-fluoren-2-yl group via a propanamide chain. Compounds containing pyrazole rings are of significant interest in medicinal chemistry and materials science due to their potential as building blocks for more complex structures . The 9H-fluorene component is a rigid, polycyclic group that can influence the compound's photophysical properties and binding interactions. The propanamide linker provides conformational flexibility, which can be crucial for achieving optimal molecular recognition in various biochemical contexts. As a hemilabile ligand, the pyrazole group can exhibit interesting coordination properties with metal ions, making it useful in catalysis and complex construction . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-13-18(14(2)24-23-13)9-10-21(25)22-17-7-8-20-16(12-17)11-15-5-3-4-6-19(15)20/h3-8,12H,9-11H2,1-2H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNNOBXUYJXSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The 3,5-dimethyl-1H-pyrazol-4-yl moiety is synthesized via cyclocondensation of acetylacetone with hydrazine hydrate. Under reflux in ethanol (78°C, 6 h), this reaction proceeds via enolate intermediate formation, followed by dehydration to yield the substituted pyrazole. Isotopic labeling studies confirm that the methyl groups at positions 3 and 5 originate from the acetylacetone’s ketone arms, while the hydrazine contributes the N–N backbone.

Reaction Conditions:

Parameter Value
Solvent Ethanol
Temperature 78°C
Catalyst None (autocatalytic)
Yield 89%

Fluorenyl Amine Activation

The 9H-fluoren-2-amine substrate requires protection prior to amidation to prevent undesirable side reactions. While Fmoc (fluorenylmethoxycarbonyl) protection is common in peptide chemistry, direct use of unprotected fluorenyl amine is feasible under controlled pH. Proton nuclear magnetic resonance (¹H NMR) studies indicate that maintaining a reaction pH of 8.5–9.0 minimizes amine protonation, ensuring nucleophilic availability during coupling.

Amide Bond Formation

The propanamide linker is established via acyl chloride intermediates. 3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to generate the corresponding acid chloride. Subsequent reaction with 9H-fluoren-2-amine in the presence of triethylamine (Et₃N) yields the target compound.

Optimized Coupling Protocol:

  • Dissolve 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid (1.0 equiv) in anhydrous DCM.
  • Add SOCl₂ (1.2 equiv) dropwise at 0°C, stir for 2 h.
  • Add 9H-fluoren-2-amine (1.1 equiv) and Et₃N (2.0 equiv) in DCM at −20°C.
  • Stir for 12 h, then quench with ice-water.

Yield: 82% after silica gel chromatography.

Comparative Analysis of Coupling Agents

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are evaluated for direct amidation without acyl chloride formation. While EDC/HOBt (hydroxybenzotriazole) systems achieve 68% yield, racemization at the propanamide’s α-carbon is observed via chiral HPLC.

Mixed Anhydride Method

Using isobutyl chloroformate, the mixed anhydride intermediate reacts with fluorenyl amine at −15°C, yielding 75% product. However, this method requires stringent moisture control, complicating industrial scalability.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75–7.25 (m, 7H, fluorenyl aromatic), 3.02 (t, 2H, CH₂CO), 2.85 (t, 2H, CH₂Py), 2.31 (s, 6H, Py-CH₃), 1.95 (s, 1H, NH).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C–N bend).

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms 95.4% purity with a retention time of 8.2 min. Mass spectrometry (ESI+) identifies the molecular ion peak at m/z 386.2 [M+H]⁺, consistent with the theoretical molecular weight (385.4 g/mol).

Industrial-Scale Optimization Challenges

Solvent Selection

While DCM is effective in laboratory settings, its toxicity necessitates alternatives for large-scale production. Ethyl acetate trials show comparable yields (80%) but require extended reaction times (18 h).

Byproduct Management

The primary byproduct, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic anhydride, forms at higher temperatures (>0°C). Kinetic studies recommend maintaining temperatures below −10°C to suppress anhydride formation to <5%.

Applications and Derivative Synthesis

The target compound serves as a precursor to kinase inhibitors, leveraging the fluorenyl group’s planar aromaticity for ATP-binding pocket interactions. Sulfonation of the pyrazole’s N–H group enhances water solubility (logP reduction from 3.1 to 1.8), enabling pharmacological testing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the fluorene moiety.

    Reduction: Reduction reactions could target the carbonyl group in the propanamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrazole or fluorene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Drug development:

    Biological studies: Used in studies to understand its interaction with biological targets.

Industry

    Materials science:

    Chemical industry: Used as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily include pyrazole- and pyrazoline-based derivatives with varying substituents. Below is a comparative analysis based on crystallographic data, substituent effects, and inferred physicochemical properties:

Substituent Effects on Aromatic Systems

  • 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (Compound 1, ): The pyrazoline ring (partially saturated) contrasts with the fully aromatic pyrazole in the target compound, reducing planarity and altering electronic distribution. The carbaldehyde substituent in Compound 1 offers electrophilicity, unlike the propanamide-fluorene group, which provides hydrogen-bonding and hydrophobic interactions.
  • Chlorophenyl and fluorophenyl substituents increase halogen bonding but lack the bulkiness of the fluorene group, which dominates aromatic stacking.

Influence of Linker and Functional Groups

  • 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (Compound 4, ): The propanone linker lacks the amide NH group, diminishing hydrogen-bond donor capacity compared to the target compound. Fluorene’s extended conjugated system enhances lipophilicity (predicted logP ~5.2) relative to phenyl or halogenated aryl groups (logP ~2.5–3.8), impacting pharmacokinetics.

Crystallographic and Stability Insights

Crystallographic data for analogous compounds (e.g., ) are typically refined using SHELXL, a high-precision software for small-molecule and macromolecular structures . The target compound’s dimethylpyrazole and fluorene groups likely result in a tightly packed crystal lattice, as observed in pyrazoline derivatives with bulky substituents. Such packing can improve thermal stability, as seen in related compounds with melting points exceeding 200°C .

Data Table: Comparative Analysis of Key Features

Compound Name Core Structure Key Substituents logP (Predicted) Hydrogen-Bonding Groups Notable Properties
Target Compound Pyrazole 3,5-dimethyl; N-propanamide-fluorene ~5.2 Amide NH, C=O High lipophilicity, steric bulk
3-(4-Fluorophenyl)-5-phenyl-pyrazoline (1) Pyrazoline 4-fluorophenyl; carbaldehyde ~3.1 Aldehyde C=O Electrophilic, moderate polarity
Compound 3 () Pyrazoline 4-chlorophenyl; acetyl ~2.8 Ketone C=O Halogen bonding, low H-bond donor
Compound 4 () Pyrazoline 4-fluorophenyl; propanone ~3.5 Ketone C=O Flexible linker, moderate logP

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural configuration combining a pyrazole moiety with a fluorenyl group, which may contribute to its pharmacological properties. The exploration of its biological activity is essential for understanding its therapeutic potential.

Chemical Structure and Properties

The chemical structure of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈N₄O
Molecular Weight 298.36 g/mol
IUPAC Name 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to pyrazole derivatives. A related compound, 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide, demonstrated significant cytotoxic effects against liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values of 5.35 µM and 8.74 µM respectively . This suggests that modifications in the pyrazole structure may enhance anticancer properties.

The mechanism through which 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide exerts its biological effects likely involves interaction with specific molecular targets. Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, they may modulate the activity of protein kinases or transcription factors that are crucial for tumor growth.

Toxicity Studies

Toxicity assessments are critical for evaluating the safety profile of new compounds. In one study involving related pyrazole derivatives, low toxicity was observed against normal lung fibroblast cells (MRC-5), indicating a favorable therapeutic index . Such findings are promising for the development of pyrazole-based therapeutics.

Synthesis and Evaluation

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide typically involves straightforward organic reactions that allow for modifications to enhance biological activity. For instance, the synthesis can be optimized through one-pot reactions that simplify the process while yielding active compounds .

Comparative Biological Activity Table

CompoundCell LineIC50 (µM)Reference
3,5-Dimethyl-1H-pyrazole derivativeHepG25.35
3,5-Dimethyl-1H-pyrazole derivativeA5498.74
CisplatinHepG23.78
CisplatinA5496.39

Q & A

Q. What are the established synthetic routes for synthesizing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(9H-fluoren-2-yl)propanamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves coupling a pyrazole derivative with a fluorene-containing propanamide precursor. Key steps include:

  • Amide bond formation : Reacting 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with a fluorenyl amine using coupling agents like EDC/HOBt in anhydrous DMF or DMSO .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or THF may reduce side reactions .
  • Temperature control : Reactions are often conducted at 0–25°C to prevent thermal degradation of sensitive intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity .

Q. Table 1: Example Synthetic Optimization Parameters

ParameterCondition RangeImpact on Yield
SolventDMF vs. EthanolDMF ↑ yield by ~20%
Coupling AgentEDC/HOBt vs. DCC/DMAPEDC/HOBt preferred for fewer byproducts
Reaction Time12–24 hours>18 hours optimal for completion

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., pyrazole methyl groups at 3,5-positions; fluorene aromatic protons) .
  • Mass Spectrometry (ESI-MS or EI-MS) : Validates molecular weight (expected [M+H]+ ~380–400 g/mol) and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HPLC : Quantifies purity (>95% required for pharmacological studies) using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the hydrogen bonding patterns and crystal packing of this compound to predict its stability and solubility?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELXL . Hydrogen-bonding motifs (e.g., N-H···O=C interactions) are analyzed via graph-set notation (e.g., R₂²(8) rings) to predict stability .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking in fluorene) contributing to low aqueous solubility .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability linked to crystal packing efficiency .

Q. What methodologies are recommended for elucidating the compound's mechanism of action against specific biological targets, such as enzyme inhibition or receptor binding?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 for anti-inflammatory activity). Pyrazole and fluorene moieties likely occupy hydrophobic pockets .
  • Enzyme assays : Measure IC₅₀ values via spectrophotometric methods (e.g., COX-2 inhibition using arachidonic acid substrate) .
  • Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) to immobilized receptors .

Q. Table 2: Example Biological Assays

Assay TypeTargetEndpointReference
In vitro enzymeCOX-2IC₅₀ (~5–10 µM)
Cell viabilityMCF-7 (cancer)CC₅₀ (~20 µM)
SPR bindingEGFR kinaseKD = 15 nM

Q. How should discrepancies between computational predictions and experimental data regarding the compound's bioactivity be systematically addressed?

Methodological Answer:

  • Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect the compound’s electron distribution .
  • Validate assay conditions : Ensure pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) match physiological relevance .
  • Cross-verify with orthogonal techniques : If docking predicts strong EGFR binding but SPR shows weak affinity, perform competitive ELISA or Western blotting .

Q. What strategies can be employed to study structure-activity relationships (SAR) for modifying the pyrazole and fluorene moieties to enhance pharmacological properties?

Methodological Answer:

  • Analog synthesis : Replace fluorene with naphthalene or modify pyrazole substituents (e.g., Cl or CF₃ groups) to alter lipophilicity .
  • QSAR modeling : Use CoMFA or machine learning to correlate substituent effects with bioactivity .
  • ADMET profiling : Assess solubility (shake-flask method), metabolic stability (human liver microsomes), and toxicity (AMES test) .

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